6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORQHVIALRYBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259620 | |
| Record name | 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159819-61-0 | |
| Record name | 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159819-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrimidine Core and Amino Substitution
A key intermediate in the synthesis of 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine is 2-methyl-4-amino-substituted pyrimidines. According to a patent (US6365740B1), 2-methyl-4-amino-5-alkoxymethylpyrimidines can be synthesized starting from β-alkoxypropionitriles. The process involves:
- Conversion of β-alkoxypropionitriles into alkali metal enolates of α-formyl-β-alkoxypropionitriles by condensation with C1-C6 alkyl formates or by pressure reaction with carbon monoxide in the presence of alkali metal alkoxides.
- Alkylation of the α-formyl-β-alkoxypropionitrile intermediate to form enol ethers.
- Condensation with acetamidine to yield 5-alkoxymethylpyrimidines.
- Amination of these intermediates using ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3) at elevated temperatures (210-300 °C) to obtain 2-methyl-4-amino-substituted pyrimidines.
This method provides a robust route to the pyrimidine core bearing the amino group at the 4-position and methyl at the 2-position, which is essential for further functionalization.
Introduction of the 2-Fluorophenyl Group via Palladium-Catalyzed Cross-Coupling
The attachment of the 2-fluorophenyl substituent at the 6-position of the pyrimidine ring is typically achieved through palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination or Suzuki-type couplings.
A detailed procedure from a Royal Society of Chemistry (RSC) medicinal chemistry supplementary document outlines a general method for arylation of pyrimidine derivatives:
- The reaction involves a mixture of the pyrimidine amine intermediate and 1-bromo-2-fluorobenzene (aryl halide) in toluene.
- Catalysts used include Pd2(dba)3 (0.1 eq) and XantPhos (0.2 eq) as the ligand.
- Base such as tert-butoxide (t-BuONa, 2 eq) is employed.
- The reaction is carried out under nitrogen atmosphere at 110 °C for 12 hours.
- The product is isolated by preparative high-performance liquid chromatography (prep-HPLC) after concentration and purification steps.
This method allows selective and efficient coupling of the 2-fluorophenyl group to the pyrimidine ring, yielding the desired 6-(2-fluorophenyl) substitution.
Alternative Synthetic Routes and Functional Group Transformations
Additional synthetic strategies involve:
- Formation of intermediates such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives, which can be functionalized further by halogenation (e.g., with N-bromosuccinimide) and subsequent amination steps using palladium-catalyzed amination protocols.
- Use of formylation and chlorination reactions to introduce formamide and chloro substituents, followed by nucleophilic substitution to install amino groups.
- Reduction of amides to amines using borane-methyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) under controlled temperatures.
These methods provide flexibility in the synthesis of structurally related pyrimidine derivatives and can be adapted for the preparation of this compound analogues.
Summary Table of Preparation Methods
Research Findings and Observations
- The use of Lewis acid catalysts such as aluminum oxide in amination steps significantly enhances the yield and selectivity of amino-substituted pyrimidines.
- Palladium-catalyzed cross-coupling reactions with appropriate ligands (XantPhos) and bases (t-BuONa) provide efficient and regioselective introduction of the 2-fluorophenyl group at the 6-position of the pyrimidine ring.
- Reaction conditions such as temperature (110 °C) and inert atmosphere (nitrogen) are critical for optimal coupling yields.
- The multi-step synthetic route allows for structural modifications at various stages, enabling the preparation of analogues for structure-activity relationship studies in pharmaceutical research.
- The purification by prep-HPLC ensures high purity suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure: Features a 2-fluorophenyl group at position 4, a methyl group at position 6, and a bulky (4-methoxyphenyl)aminomethyl substituent at position 5 .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the conformation, while intermolecular C–H⋯O and C–H⋯π interactions contribute to crystal packing .
- Biological Relevance : Similar derivatives exhibit antibacterial and antifungal activity .
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine
- Structure : Contains a morpholine-substituted phenyl group at position 6 and a 4-fluorophenyl group at position 4 .
- Solubility and Bioavailability : The morpholine group improves solubility via hydrogen bonding, a contrast to the lipophilic 2-fluorophenyl group in the target compound.
- Spectroscopic Data : IR and NMR spectra confirm NH₂ and morpholine moieties, with δ 5.29 ppm for NH₂ protons in ¹H NMR .
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Structure: Shares the 2-fluorophenyl and 6-methyl groups but adds an ethoxyanilino group at position 5 .
- Crystal Packing : Forms dimers via N–H⋯N and C–H⋯O interactions, with π-π stacking (interplanar distance: 3.647 Å) between pyrimidine rings .
- Biological Implications : Ethoxy groups may enhance metabolic stability compared to methoxy or nitro substituents.
4-Methyl-6-phenylpyrimidin-2-amine
- Structure : Simplest analogue with methyl at position 4 and phenyl at position 6 .
- Planarity : Dihedral angles between pyrimidine and phenyl rings are 29.41° and 46.32°, suggesting greater flexibility than fluorinated derivatives .
- Applications : Used in pesticide synthesis, highlighting the role of substituent simplicity in industrial applications .
Positional Isomers: 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine vs. 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine
- Electronic Effects : Meta-fluorine (3-position) reduces electron-withdrawing effects compared to para-fluorine (4-position), influencing resonance stabilization and dipole moments .
- Biological Activity : Positional isomerism can drastically alter binding affinities; para-substitution often enhances target engagement in enzyme inhibitors .
Biological Activity
6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances lipophilicity and metabolic stability, which are critical for drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10FN3
- Molecular Weight : 219.22 g/mol
- LogP : Indicates favorable lipophilicity for cellular uptake.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom significantly enhances the compound's binding affinity, allowing it to modulate various biological pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of several key enzymes involved in cancer proliferation and inflammation. For example:
- Cyclooxygenase (COX) : It has been reported to inhibit COX-2 activity, which is crucial in inflammatory processes.
- Dihydrofolate Reductase (DHFR) : Studies have shown that derivatives of pyrimidine compounds can inhibit DHFR, impacting folate metabolism in cancer cells.
Biological Activity Overview
| Activity | IC50 Value | Target |
|---|---|---|
| COX-2 Inhibition | 0.04 μmol | Anti-inflammatory |
| DHFR Inhibition | Varies (sub-micromolar) | Anticancer |
| Antimicrobial Activity | MIC = 16 µg/mL | Against Mycobacterium species |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia (K562) cell lines.
A notable study evaluated the compound's effects on human breast adenocarcinoma cells, revealing that it induces apoptosis in a dose-dependent manner. Flow cytometry assays confirmed increased rates of cell death compared to untreated controls.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial efficacy. It displayed potent activity against both gram-positive bacteria and mycobacteria, including drug-resistant strains. The minimal inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the fluorine substituent and methyl group on the pyrimidine ring. Variations in these substituents have shown to affect both the binding affinity and biological activity:
- Fluorine Substitution : Enhances lipophilicity and metabolic stability.
- Methyl Group Positioning : Influences enzyme binding sites and overall reactivity.
Q & A
Q. What are the common synthetic routes for preparing 6-(2-fluorophenyl)-2-methylpyrimidin-4-amine, and how is reaction progress monitored?
The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the 2-fluorophenyl group. A representative method includes:
- Stepwise condensation : Reacting 4-chloro-2-methylpyrimidine with 2-fluorophenylboronic acid under palladium catalysis .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with UV visualization or iodine staining for detection .
- Workup : After completion, the mixture is quenched with ice, filtered, and crystallized from ethanol to isolate the product .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl integration, pyrimidine ring protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as seen in analogous pyrimidines .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?
Standard assays include:
- Agar dilution : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–128 µg/mL .
- Cytotoxicity screening : Using MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, methyl group) influence bioactivity and selectivity?
- Fluorine effects : The ortho-fluorine on the phenyl ring enhances lipophilicity and π-π stacking with bacterial enzyme targets (e.g., dihydrofolate reductase) .
- Methyl substitution : The 2-methyl group on pyrimidine reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
- Comparative SAR : Analogues with para-fluorine or bulkier substituents show reduced activity due to altered electronic/steric profiles .
Q. What computational methods aid in predicting binding modes and optimizing derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains), prioritizing derivatives with high docking scores .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD simulations : Track stability of ligand-protein complexes over 100-ns trajectories to validate binding .
Q. How can contradictory data in biological assays (e.g., high potency but low solubility) be resolved?
- Solubility optimization : Introduce polar groups (e.g., morpholine) via reductive amination while monitoring logP changes .
- Prodrug strategies : Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility without altering core structure .
- Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. What advanced structural analysis techniques resolve conformational dynamics in this compound?
- SC-XRD : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the pyrimidine ring conformation .
- Variable-temperature NMR : Detects rotameric equilibria of the fluorophenyl group, critical for understanding entropy-driven binding .
- SAXS : Small-angle X-ray scattering analyzes aggregation behavior in solution, correlating with bioavailability .
Methodological Considerations
Q. How to design controlled experiments for comparing substituent effects?
- Orthogonal libraries : Synthesize derivatives with systematic substitutions (e.g., halogen, methyl, methoxy) at positions 2, 4, and 6 of the pyrimidine .
- Positive/Negative controls : Include known inhibitors (e.g., trimethoprim for DHFR assays) and solvent-only blanks .
- Statistical design : Use ANOVA to analyze dose-response data across ≥3 biological replicates .
Q. What strategies mitigate synthetic challenges (e.g., low yields in cross-coupling steps)?
- Catalyst screening : Test Pd(OAc), XPhos-Pd-G3, or NiCl(dppe) for Suzuki-Miyaura coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min while improving yields by 15–20% .
- In-line purification : Couple continuous flow synthesis with scavenger columns to remove Pd residues .
Q. How to integrate high-throughput screening with mechanistic studies?
- Fragment-based screening : Identify hit fragments via SPR or thermal shift assays, then merge pharmacophores .
- Kinetic studies : Use stopped-flow spectrophotometry to measure / rates for lead compounds .
- Omics integration : Pair transcriptomics (RNA-seq) with phenotypic screening to map off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
